molecular formula C9H13N3O2 B068642 4-(Boc-amino)pyridazine CAS No. 169050-21-9

4-(Boc-amino)pyridazine

Cat. No. B068642
CAS RN: 169050-21-9
M. Wt: 195.22 g/mol
InChI Key: ADOLUQJHKOJULD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 4-(Boc-amino)pyridazine, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecular geometrical parameters, vibrational frequencies, electronic properties, and nonlinear optical (NLO) behavior of 3-amino-4-(Boc-amino)pyridine have been evaluated using density functional theory (DFT) . The second-order interaction energies of 3-amino-4-(Boc-amino)pyridine have also been calculated using natural bond orbital analysis .


Chemical Reactions Analysis

The synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . An attractive methodology for the synthesis of novel fused pyridazine derivatives has been developed .


Physical And Chemical Properties Analysis

4-(Boc-amino)pyridazine is a white to light brown solid . It has a molecular weight of 195.22 g/mol.

Scientific Research Applications

Medicinal Chemistry

Pyridazine and its derivatives, including “4-(Boc-amino)pyridazine”, are invaluable scaffolds in medicinal chemistry . They have a large variety of activities such as antibacterial, antifungal, antimalarial, anticancer, antituberculosis, antihypertensive, etc .

Agriculture

The pyridazine core is of high interest in agriculture . It’s used as a growth factor for plants, herbicides, etc . The pyridazine bioisosteres may influence the wheat germination rate, seedling growth, height, and weight of the plantlets .

Bioisosteres in Medicinal Chemistry

Bioisosteres are substituents or groups with similar chemical or physical properties, and which usually have similar biological properties . Pyridazine bioisosteres have shown very good activity against pathogenic bacterial strains .

Opto-Electronics

Pyridazine and its derivatives have demonstrated interesting potential applications in the field of opto-electronics .

Antimicrobial Activity

Pyridazine compounds have shown significant antimicrobial activity . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Molecular Recognition

An application of the pyridazine ring where the unique H-bonding properties are hypothesized to play a role in molecular recognition has been provided by an investigation of peptide nucleic acids (PNAs) that assemble into a triplex structure with a double-stranded ribonucleic acid (dsRNA) hairpin construct .

Mechanism of Action

Target of Action

4-(Boc-amino)pyridazine, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . Pyridazinone, the core structure of 4-(Boc-amino)pyridazine, has been associated with a plethora of activities .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 4-(Boc-amino)pyridazine might interact with its targets by modulating ion channels or other cellular processes.

Biochemical Pathways

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that multiple biochemical pathways might be affected. These could potentially include pathways related to inflammation, pain perception, blood pressure regulation, and cellular proliferation, among others.

Pharmacokinetics

The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity, which can be of importance in drug-target interactions . These properties might influence the bioavailability and pharmacokinetics of 4-(Boc-amino)pyridazine.

Result of Action

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that the compound might exert diverse effects at the molecular and cellular levels. These could potentially include modulation of ion channel activity, inhibition of cellular proliferation, reduction of inflammation, and alleviation of pain, among others.

Safety and Hazards

4-(Boc-amino)pyridazine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Pyridazine derivatives, including 4-(Boc-amino)pyridazine, have shown potential in various fields, particularly in pharmaceutical and medicinal research . There are several approved pyridazine-based drugs in the market and analogues currently going through different clinical phases or registration statuses, suggesting pyridazine as a promising drug-like scaffold .

properties

IUPAC Name

tert-butyl N-pyridazin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-4-5-10-11-6-7/h4-6H,1-3H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOLUQJHKOJULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438888
Record name 4-(BOC-AMINO)PYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-amino)pyridazine

CAS RN

169050-21-9
Record name 4-(BOC-AMINO)PYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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